Cycloshermilamine D
Description
Cycloshermilamine D is a pyridoacridine alkaloid isolated from the marine tunicate Cystodytes violatinctus . Its structure was rigorously elucidated using a combination of computational and spectroscopic methods. The ACD/Structure Elucidator system analyzed 1D/2D NMR data (COSY, HSQC, HMBC) and molecular formula, generating 263 candidate structures. This compound ranked first among these candidates, with density functional theory (DFT) calculations (mPW1PW91/6-311 + G(2d,p)) confirming its lowest root mean square deviation (RMSD) for ¹³C chemical shifts, solidifying its structural identity .
This compound belongs to a class of marine alkaloids known for complex polycyclic frameworks and bioactivity, though specific biological activities of this compound remain understudied. Its isolation from Cystodytes species aligns with the tunicate family’s prolific production of bioactive alkaloids .
Properties
Molecular Formula |
C21H16N4OS |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
21-(dimethylamino)-17-thia-1,11,14-triazahexacyclo[10.9.2.02,7.08,23.013,18.019,22]tricosa-2,4,6,8(23),9,11,13(18),19(22),20-nonaen-15-one |
InChI |
InChI=1S/C21H16N4OS/c1-24(2)16-9-13-20-17-12(11-5-3-4-6-14(11)25(16)20)7-8-22-18(17)19-21(13)27-10-15(26)23-19/h3-9H,10H2,1-2H3,(H,23,26) |
InChI Key |
GPZYPHQBECMNGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C3N1C4=CC=CC=C4C5=C3C(=NC=C5)C6=C2SCC(=O)N6 |
Synonyms |
cycloshermilamine D |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cycloshermilamine D shares structural and biosynthetic origins with other pyridoacridine and cyclopeptine alkaloids. Below is a detailed comparison:
Structural Similarities and Differences
- Pyridoacridine Alkaloids : this compound, Shermilamine B, and Ascididemin share fused nitrogen-containing rings, but differ in substituents. Ascididemin’s pentacyclic system enhances DNA intercalation, whereas this compound’s simpler structure may limit this interaction .
- Biosynthetic Origin : this compound and cystodytins derive from marine tunicates, while Buxus alkaloids originate from terrestrial plants, reflecting divergent evolutionary pathways .
Computational Elucidation
This compound’s structural confirmation relied on advanced computational tools (ACD/SE and DFT), unlike older methods used for analogs like ascididemin, which were resolved via X-ray crystallography . This highlights modern trends in structural biology for proton-deficient or flexible molecules.
Bioactivity Gaps
Its lower structural complexity compared to ascididemin may limit potency, warranting further pharmacological screening .
Q & A
Q. What spectroscopic and computational methodologies are critical for determining the structure of cycloshermilamine D?
this compound's structure was resolved using a combination of 1D/2D NMR (COSY, HSQC, HMBC) and density functional theory (DFT) calculations. The ACD/Structure Elucidator system generated 263 candidate structures from experimental data (molecular formula, NMR spectra), with this compound ranked first. DFT calculations at the mPW1PW91/6-311+G(2d,p) level confirmed the structure by minimizing root mean square deviation (RMSD) for 13C chemical shifts (13C RMSD = 1.3 ppm) and maximum deviation (<3 ppm) compared to alternatives .
Q. What are the key challenges in isolating this compound from marine sources?
Isolation requires advanced chromatographic techniques (e.g., HPLC, flash chromatography) due to its low abundance in Cystodytes violatinctus and structural similarity to co-occurring pyridoacridine alkaloids. Fractionation guided by bioactivity or NMR fingerprinting is essential to avoid misidentification .
Q. How is the purity of this compound validated in academic research?
Purity is assessed via high-resolution mass spectrometry (HRMS) and 1H/13C NMR spectral matching against published data. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) ensures >95% purity, critical for reproducible bioactivity studies .
Advanced Research Questions
Q. How do computational methods resolve ambiguities in this compound’s structural elucidation?
When experimental NMR data yield multiple candidate structures (e.g., four isomers with similar 13C deviations), DFT-based chemical shift calculations differentiate isomers by quantifying deviations. For this compound, the correct structure showed the lowest 13C RMSD (1.3 ppm vs. 1.8–2.1 ppm for alternatives), resolving configurational uncertainty without additional experiments .
Q. What experimental designs address contradictions in bioactivity data for this compound?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, solvent interference). Rigorous controls include:
Q. What synthetic strategies are explored for this compound, given its structural complexity?
Total synthesis focuses on constructing the pyridoacridine core via:
Q. How can researchers optimize NMR data acquisition for proton-deficient regions in this compound?
Proton-deficient areas (e.g., aromatic rings with heavy atoms) require:
- Long acquisition times in 13C DEPT-135 to enhance signal-to-noise.
- 1H-13C HMBC with extended delays (≥100 ms) to detect long-range couplings.
- Cryoprobes or dynamic nuclear polarization (DNP) for low-concentration samples .
Methodological Guidelines
Q. How should conflicting NMR data be reported in structural studies?
Disclose all candidate structures and their DFT-predicted shifts in supplementary materials. Use tables comparing experimental vs. calculated shifts, highlighting outliers (>3 ppm). Transparent reporting avoids misinterpretation .
Q. What statistical frameworks are recommended for analyzing bioactivity data reproducibility?
Apply Bland-Altman plots to assess inter-assay variability and Cohen’s κ coefficient for inter-operator agreement. For dose-response studies, use nonlinear regression (e.g., Hill equation) with 95% confidence intervals .
Q. How can researchers ensure ethical compliance in marine natural product studies?
- Obtain permits for specimen collection under CITES and Nagoya Protocol.
- Acknowledge source organisms in publications (e.g., Cystodytes violatinctus).
- Deposit vouchers in accredited marine biodiversity repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
